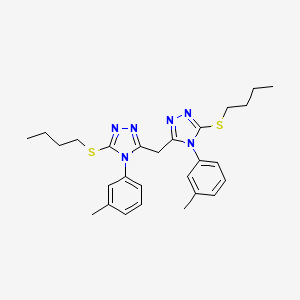
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane is a complex organic compound featuring a triazole ring substituted with butylthio and m-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane typically involves the reaction of 5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazole with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the two triazole units.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:
Oxidation: The butylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The m-tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The butylthio and m-tolyl groups may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Bis(m-tolyl)dodecylsilane: Similar in having m-tolyl groups but differs in the presence of a silicon atom and dodecyl chains.
o-Tolyl benzonitrile: Contains a tolyl group but differs in the presence of a nitrile group instead of a triazole ring.
Uniqueness
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane is unique due to its combination of a triazole ring with butylthio and m-tolyl substituents, providing distinct chemical and physical properties that are not found in the similar compounds listed above.
Biological Activity
Bis(5-(butylthio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methane is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C29H31N5OS, with a molecular weight of approximately 497.67 g/mol. The compound features a unique structure that includes two triazole rings connected by a methylene bridge, which plays a crucial role in its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds structurally related to this compound have shown significant inhibitory effects against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | C. albicans | 8 µg/mL |
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer potential. A study evaluating various triazole compounds found that those similar in structure to this compound exhibited promising cytotoxicity against human cancer cell lines.
Case Study: Anticancer Evaluation
In vitro studies demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The compound's mechanism involved cell cycle arrest at the G2/M phase and subsequent apoptosis.
Enzyme Inhibition
Triazole compounds are known for their ability to inhibit specific enzymes related to disease processes. For instance, this compound has been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in both human and Plasmodium falciparum cells.
Table 2: Enzyme Inhibition Data
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to modulate ROS levels within cells, contributing to its anticancer effects.
- Apoptotic Pathway Activation : By activating caspases and other apoptotic factors, it promotes programmed cell death in cancer cells.
- Antimicrobial Mechanism : The triazole ring system may interfere with fungal sterol biosynthesis or bacterial cell wall synthesis.
Properties
CAS No. |
62635-68-1 |
|---|---|
Molecular Formula |
C27H34N6S2 |
Molecular Weight |
506.7 g/mol |
IUPAC Name |
3-butylsulfanyl-5-[[5-butylsulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-(3-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C27H34N6S2/c1-5-7-15-34-26-30-28-24(32(26)22-13-9-11-20(3)17-22)19-25-29-31-27(35-16-8-6-2)33(25)23-14-10-12-21(4)18-23/h9-14,17-18H,5-8,15-16,19H2,1-4H3 |
InChI Key |
BXXUESKQIMLKMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC(=C2)C)CC3=NN=C(N3C4=CC=CC(=C4)C)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















